molecular formula C21H20O3S B10873228 2-Acetyl-1-benzothiophen-3-yl 4-tert-butylbenzoate

2-Acetyl-1-benzothiophen-3-yl 4-tert-butylbenzoate

Cat. No.: B10873228
M. Wt: 352.4 g/mol
InChI Key: NVYWRYKSUJLZDY-UHFFFAOYSA-N
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Description

2-Acetyl-1-benzothiophen-3-yl 4-tert-butylbenzoate is an organic compound with the molecular formula C21H20O3S. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1-benzothiophen-3-yl 4-tert-butylbenzoate typically involves the reaction of 2-acetyl-1-benzothiophene with 4-tert-butylbenzoic acid. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1-benzothiophen-3-yl 4-tert-butylbenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols .

Scientific Research Applications

2-Acetyl-1-benzothiophen-3-yl 4-tert-butylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetyl-1-benzothiophen-3-yl 4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-1-benzothiophen-3-yl benzoate
  • Benzothiazole derivatives
  • Benzofuran derivatives

Uniqueness

2-Acetyl-1-benzothiophen-3-yl 4-tert-butylbenzoate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C21H20O3S

Molecular Weight

352.4 g/mol

IUPAC Name

(2-acetyl-1-benzothiophen-3-yl) 4-tert-butylbenzoate

InChI

InChI=1S/C21H20O3S/c1-13(22)19-18(16-7-5-6-8-17(16)25-19)24-20(23)14-9-11-15(12-10-14)21(2,3)4/h5-12H,1-4H3

InChI Key

NVYWRYKSUJLZDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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